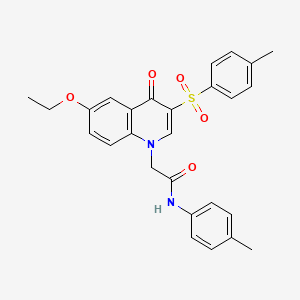

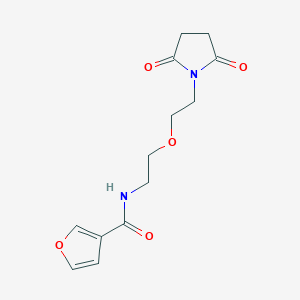

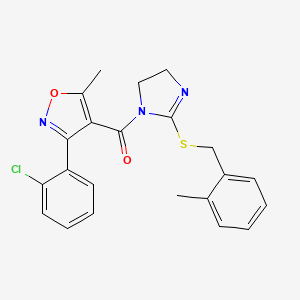

![molecular formula C19H19ClN2OS2 B2716282 5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-74-7](/img/structure/B2716282.png)

5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole” is a complex organic molecule. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. Additionally, it has sulfanyl, methyl, and chloro groups attached to the ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. The presence of reactive functional groups like sulfanyl and chloro groups might make it susceptible to various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of different functional groups can influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Electrochemical Behavior and Acid-Base Equilibria

The electrochemical behavior and acid-base equilibria of related pyrazole derivatives have been investigated through polarographic studies. These compounds undergo reduction in a series of irreversible, diffusion-controlled waves over different pH ranges. Such studies help understand the electrochemical properties and potential applications of pyrazole compounds in various scientific fields (Seth, Bannerjee, & Sharma, 1981).

Catalytic Synthesis Applications

Pyrazole derivatives have been synthesized using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst. This method offers a green, simple, and efficient way for the synthesis of pyrazole compounds, highlighting their potential in pharmaceutical and chemical synthesis applications (Moosavi‐Zare et al., 2013).

Structural and Molecular Docking Studies

Structural determination and molecular docking studies on tetrazole derivatives, closely related to the chemical structure of interest, provide insights into their potential as COX-2 inhibitors. Such research helps in the design of new therapeutic agents by understanding the interaction of these molecules with biological targets (Al-Hourani et al., 2015).

Annular Tautomerism in NH-Pyrazoles

Research on the annular tautomerism of NH-pyrazoles has been conducted to understand their structural behavior in solution and the solid state. This study provides valuable information on the stability and reactivity of pyrazole derivatives, which is crucial for their application in medicinal chemistry and material science (Cornago et al., 2009).

Pharmacological Evaluation

The pharmacological potential of pyrazole novel derivatives has been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are fundamental for the development of new drugs based on pyrazole structures (Faheem, 2018).

Corrosion Inhibition Performance

Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. This research highlights the application of pyrazole compounds in industrial processes, particularly in corrosion prevention (Yadav et al., 2016).

Propiedades

IUPAC Name |

5-chloro-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS2/c1-22-19(20)17(12-24-16-10-8-14(23-2)9-11-16)18(21-22)13-25-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPFNIQHNWDJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=CC=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

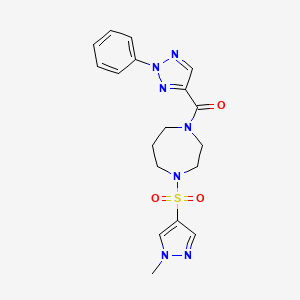

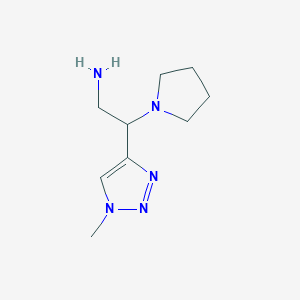

![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)

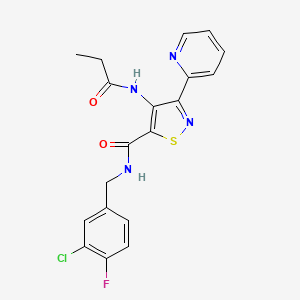

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

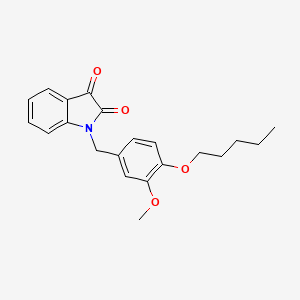

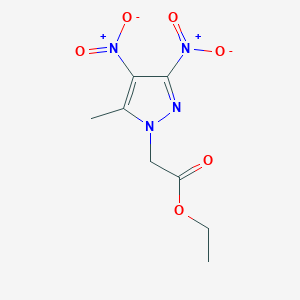

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

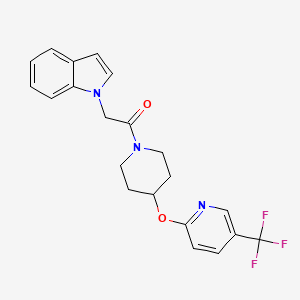

![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)